Toxaphene

説明

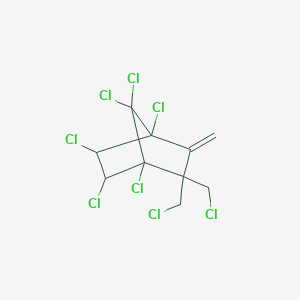

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,4,5,6,7,7-hexachloro-2,2-bis(chloromethyl)-3-methylidenebicyclo[2.2.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl8/c1-4-7(2-11,3-12)9(16)6(14)5(13)8(4,15)10(9,17)18/h5-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEJNXTAZZBRGDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C(C2(C(C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)(CCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858936 | |

| Record name | 1,4,5,6,7,7-Hexachloro-2,2-bis(chloromethyl)-3-methylidenebicyclo[2.2.1]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Toxaphene is a yellow, waxy solid with a pleasant piney odor. Used as an insecticide, primarily for cotton and early growth stages of vegetables. Also peas, soybeans, peanut, corn, and wheat. Not produced commercially in the U.S. since 1982. Only registered for scabies control on cattle in the U.S. (EPA, 1998), Amber, waxy solid with a mild, piney, chlorine- and camphor-like odor. [insecticide]; [NIOSH], Amber, waxy solid with a mild, piney, chlorine- and camphor-like odor., Amber, waxy solid with a mild, piney, chlorine- and camphor-like odor. [insecticide] | |

| Record name | TOXAPHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4662 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Toxaphene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/240 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLORINATED CAMPHENE (TOXAPHENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/698 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorinated camphene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0113.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes (NTP, 1992), Decomposes, Decomposes near boiling point, decomposes | |

| Record name | TOXAPHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4662 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TOXAPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1616 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORINATED CAMPHENE (TOXAPHENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/698 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorinated camphene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0113.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

84 °F (EPA, 1998), 135 °C, 275 °F (closed cup) /Chlorinated camphene 60%/, 115 °C (tag closed cup) /Toxaphene 90% soln/, 34-46 °C (tag closed cup) /Strobane T-90/, 84 °F | |

| Record name | TOXAPHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4662 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TOXAPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1616 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORINATED CAMPHENE (TOXAPHENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/698 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), Clear, amber-colored, and viscous liquid, mild terpene odor, specific gravity: 1.519-1.567 at 25 °C/25 °C; readily sol in most commercial organic solvents and is more sol in aromatic than in aliphatic hydrocarbons /Strobane T-90/, Freely sol in aromatic hydrocarbons, READILY SOL IN ORG SOLVENTS INCL PETROLEUM OILS, 3 mg/l water @ room temp, > 450 g/100 ml benzene, For more Solubility (Complete) data for TOXAPHENE (11 total), please visit the HSDB record page., 0.0003% | |

| Record name | TOXAPHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4662 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TOXAPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1616 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chlorinated camphene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0113.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.65 (EPA, 1998) - Denser than water; will sink, 1.65 @ 25 °C, 1.65 | |

| Record name | TOXAPHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4662 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TOXAPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1616 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORINATED CAMPHENE (TOXAPHENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/698 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorinated camphene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0113.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

14.3 (air= 1) | |

| Record name | TOXAPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1616 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.4 mmHg at 77 °F (EPA, 1998), 0.00000669 [mmHg], 6.69X10-6 mm Hg @ 20 °C, 0.4 mmHg, (77 °F): 0.4 mmHg | |

| Record name | TOXAPHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4662 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Toxaphene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/240 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TOXAPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1616 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORINATED CAMPHENE (TOXAPHENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/698 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorinated camphene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0113.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Yellow waxy solid., Amber, waxy solid. | |

CAS No. |

8001-35-2, 1852481-29-8 | |

| Record name | TOXAPHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4662 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4,5,6,7,7-Hexachloro-2,2-bis(chloromethyl)-3-methylidenebicyclo[2.2.1]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Toxaphene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOXAPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1616 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORINATED CAMPHENE (TOXAPHENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/698 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

149 to 194 °F (EPA, 1998), 65-90 °C, 149-194 °F | |

| Record name | TOXAPHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4662 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TOXAPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1616 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORINATED CAMPHENE (TOXAPHENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/698 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorinated camphene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0113.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Environmental Dynamics and Geochemical Cycling of Toxaphene

Environmental Distribution and Compartmentalization

Toxaphene's persistence, coupled with moderate volatility and poor water solubility, facilitates its long-range atmospheric transport, making it a major dispersion mechanism. wur.nl

Atmospheric Concentrations and Deposition Patterns

Atmospheric transport following volatilization is considered a primary pathway for this compound to reach oceans and surface waters globally. wur.nl Significant partitioning to the atmosphere has been observed from agricultural fields and soils. cdc.govepa.gov Once in the atmosphere, global wind patterns contribute to its long-range transport, with evidence of transport over thousands of kilometers. wur.nlcdc.govepa.govepa.gov

Atmospheric this compound is redeposited onto soil and water surfaces through both wet and dry deposition processes. cdc.govepa.gov Wet deposition, such as washout in rain, appears to be more significant than dry deposition. cdc.gov Studies in the Great Lakes area estimated annual wet deposition fluxes to be considerably higher than dry deposition fluxes. cdc.gov For instance, estimated wet and dry deposition fluxes of polychlorinated camphenes (PCCs), which include this compound congeners, to the Great Lakes were 3.5–12.5 kg/year and 1.5–6.3 kg/year , respectively, based on a 1992 report. cdc.gov Atmospheric deposition is considered a major source of this compound in water systems in areas far from application sites. wur.nl

Data from Lake Ontario precipitation between 1994 and 1998 showed seasonal volume-weighted mean concentrations for total this compound ranging from 0.25 to 1.5 ng/L. acs.org The highest concentrations were typically found during the spring (March-May), often double the annual means. acs.orgresearchgate.net Lakewide loadings of this compound to Lake Ontario via precipitation were estimated to be between 12 and 17 kg/year during this period. acs.org

Aquatic System Distribution

This compound's presence in aquatic systems is primarily a result of atmospheric deposition, runoff from contaminated soils, direct application (historically used as a piscicide), and wastewater releases. wur.nlepa.govepa.govnoaa.gov

Surface Water Occurrence and Fate

This compound is poorly soluble in water and tends to volatilize from surface waters. wur.nlepa.govepa.gov While hydrolysis, photolysis, and significant biodegradation in water are not considered major fate processes, adsorption to suspended particulates and sediments is significant. epa.govcdc.govpic.int Field studies have indicated that this compound can be rapidly detoxified in shallow lake water, largely due to adsorption to sediments. However, detoxification can be very slow in deeper water bodies. epa.gov

Due to its persistence and tendency to adsorb to particles, virtually all this compound in water bodies is found in the particulate and sediment fractions. epa.govepa.gov The less soluble, more highly chlorinated components of the mixture are preferentially adsorbed to particulates and sediments. cdc.gov this compound has been detected in surface waters, including large freshwater systems and marine environments, often far from areas of major application. wur.nlcdc.govwa.gov For example, this compound has been detected in marine biota from the North Sea, indicating its presence in those water systems. wur.nlwa.gov

Data on this compound concentrations in surface water can be limited, but studies using passive sampling techniques have reported levels. wa.gov In the Walla Walla River, levels of 0.4 – 1.2 ng/L were reported between 2007 and 2009 as part of a trend monitoring program. wa.gov In the Yakima River, studies indicated this compound was at or above human health criteria (0.73-0.75 ng/L) in some return flows. wa.gov

Sediment Association and Sequestration

Sorption to sediments is a dominant fate process for this compound in aquatic environments. wa.gov this compound strongly adsorbs to sediments and suspended particulates. cdc.govepa.govcdc.govpic.int This strong adsorption leads to its accumulation in sediments, where it can persist for long periods. wur.nlepa.govepa.govwa.govgfredlee.com

Data from various locations confirm the presence of this compound in sediments. Concentrations in sediment cores from lakes treated with this compound historically revealed maximum concentrations of 500 and 1,602 µg/kg dry weight. cdc.gov this compound sediment concentrations from Canadian lakes previously treated with the pesticide ranged from 2.6 to 110 µg/kg dry weight. cdc.gov Even in an oligotrophic glacial fed lake with no record of treatment, this compound was detected at 0.2 µg/kg dry weight. cdc.gov At hazardous waste disposal sites, this compound has been found in soils or sediment at concentrations approaching or exceeding 100 ppm. cdc.govjustice.gov In coastal lagoon sediments near former cotton growing regions, concentrations attained 6.9 µg/g dry weight. researchgate.net

While this compound can persist for over three decades in lake sediments where it was applied, its composition changes over time due to the preferential loss of less chlorinated components. wa.gov However, residues in subsurface sediments may retain a composition closer to the original technical mixture. wa.gov Benthic organisms are exposed to this compound in sediments through various pathways, including contact and ingestion. ccme.ca

Groundwater Mobility and Limited Leaching Potential

Based on its physical-chemical properties, particularly its strong adsorption to soil and sediment particles (high Koc values), this compound is not expected to leach significantly to groundwater under normal agricultural use. wur.nlcdc.govepa.govepa.govpic.intjustice.gov The high soil organic carbon partition coefficient (log Koc = 3–5) suggests strong sorption to soil particulates, limiting its mobility. cdc.gov

Field studies have generally supported the limited mobility of this compound in soils, inhibiting its volatilization from subsurface soils and leaching to groundwater. cdc.gov Groundwater concentrations exceeding 1 ng/L have generally not been observed. wur.nl However, this compound has been detected in groundwater in some instances, including in one state as a result of normal agricultural use. cdc.gov At hazardous waste disposal sites, this compound has been identified in groundwater samples. cdc.gov The presence of hydrocarbon solvents as carriers in technical this compound formulations could potentially increase its mobility in soils. cdc.gov

For most groundwater supplies, significant residence time in poorly oxygenated or anaerobic subsoil vadose zones is expected to lead to anaerobic biochemical degradation of this compound. cdc.gov

Terrestrial Soil Persistence and Mobility

This compound released to soils, primarily through its historical use as an insecticide on agricultural crops, persists for long periods. cdc.govepa.govepa.govepa.govjustice.gov Other sources of soil contamination include disposal of spent livestock-dipping solutions and wastes from manufacturing and formulation processes. cdc.gov

This compound binds strongly to soils, particularly to soil organic matter and clay particles. cdc.govepa.govpic.intresearchgate.net This strong adsorption limits its downward movement through the soil profile with percolating water. However, strongly adsorbed this compound can be transported via surface runoff when adsorbed to eroded soil particles. epa.gov

The half-life of this compound in soil varies depending on soil type and climate, with reported ranges from 100 days up to 14 years. wur.nlwikipedia.orgepa.govepa.gov Microbial degradation in soil is enhanced under anaerobic conditions. wur.nlepa.govjustice.gov Half-lives of 3 weeks and 6 weeks have been reported for degradation in anaerobic soils, while half-lives between 0.8 and 14 years were reported for aerobic or partly aerobic soils. wur.nlepa.gov

In surface soils, where volatilization is a significant process, shorter half-lives have been observed compared to deeper layers. epa.gov For example, half-lives of 2 and 4 months were reported for samples taken at the top 2.5 cm and 7.5 cm, respectively. epa.gov A significant portion of this compound residues can remain in the upper layers of soil years after application. cdc.govepa.gov Following multiple annual applications to clay soil, 85% to 90% of total residues were found in the upper 23 cm after 13 years. cdc.gov

Current residues in soils can range from background levels of 10-50 ppb to 0.3-40 ppm at more contaminated sites, and up to 44 µg/g (equivalent to 44 ppm) in heavily impacted agricultural areas. justice.govresearchgate.net The persistence of this compound in soils contributes to its continued presence in the environment through volatilization and transport to other compartments. cdc.govepa.govepa.gov

Long-Range Environmental Transport Mechanisms

This compound is recognized as a global pollutant, with atmospheric transport being a significant dispersion process. wur.nlmarine.ie Its semi-volatile nature allows it to enter the atmosphere through volatilization from application sites and contaminated surfaces. wur.nlepa.gov

Atmospheric Transport and Global Dispersion

Atmospheric transport is a major pathway for the global dispersion of this compound. wur.nlmarine.iecdc.gov It can be transported over long distances through the atmosphere, leading to its detection in remote regions far from where it was used, including the Arctic. wur.nlmarine.iecdc.gov Studies have shown long-range atmospheric transport of this compound to areas like the western North Atlantic Ocean and Bermuda from cotton-growing regions in the southern United States, located thousands of kilometers away. cdc.gov Similarly, its presence in the Barents Sea biota has been linked to air currents from historical use areas in southeastern Europe and around the Aral Sea. cdc.gov Evidence of atmospheric transport is also seen in the contamination of fish in remote lakes in northern Canada and pristine areas of the North Atlantic, North Pacific, and Antarctic Oceans. cdc.gov Atmospheric deposition, both wet and dry, transfers this compound from the air to surface water and soil. epa.gov

Transboundary Contamination Pathways

The long-range atmospheric transport of this compound results in transboundary contamination, where the chemical moves across national and continental borders. industrialmaintenanceproducts.net this compound used in one region can be transported by air currents and deposited in other countries or continents. researchgate.net For instance, the presence of this compound in sediments in Scotland has been suggested as evidence of transcontinental transport from North America, where it was extensively used. researchgate.net This transboundary movement contributes to the widespread presence of this compound in the global environment, impacting ecosystems and biota far from emission sources. marine.iedioxin20xx.org

Environmental Persistence and Degradation Pathways

This compound is a highly persistent organic pollutant, meaning it breaks down very slowly in the environment. wikipedia.orgepa.gov This persistence, coupled with its mobility, contributes to its widespread distribution and accumulation. wikipedia.orgwur.nl

Overall Persistence in Environmental Matrices

This compound is known for its significant persistence in various environmental matrices, including soil and sediment. wikipedia.orgnih.gov In soil, its half-life can range from 1 to 14 years, depending on soil type and climate conditions. wikipedia.orgepa.gov Some studies have found a substantial percentage of applied this compound remaining in soil decades later. nih.gov this compound strongly adsorbs to soil and sediment particles, which can limit its mobility but also contributes to its persistence in these compartments. wur.nlcdc.gov In water, this compound that does not volatilize tends to settle and accumulate in sediments. epa.gov

Abiotic Degradation Processes

Abiotic degradation processes, which occur without the involvement of biological organisms, generally play a limited role in the breakdown of this compound in the environment. wur.nlpic.int

Hydrolytic Stability Assessments

The rate of hydrolysis for this compound is considered negligible. cdc.govwur.nl this compound formulations exhibit relative stability in both water and soil environments. wur.nl While degradation can occur through the loss of HCl or Cl2, this typically requires prolonged exposure to sunlight, alkaline conditions, or temperatures exceeding 100 °C. wur.nl Technical this compound does not undergo significant changes when exposed to sunlight alone. wur.nl However, the stability against UV light and acid or alkaline treatments varies among different this compound congeners. wur.nl The hydrolytic half-life of this compound has been reported to be greater than 10 years under first-order kinetics. cdc.gov

Biotic Degradation Mechanisms

Microbial degradation plays a significant role in the transformation of this compound in certain environmental settings, particularly under anaerobic conditions. wur.nlnih.gov

Microbial Degradation in Soil and Sediment Environments

This compound is known to undergo microbial degradation in soil. epa.gov The persistence of this compound in soil is variable, with reported half-lives ranging from 100 days up to 12 years, influenced by soil type and climate. wur.nl Microbial degradation in soil and sediment is enhanced under anaerobic conditions. wur.nlnih.gov In aerobic surface soils, this compound has been reported to be quite persistent. cdc.gov

Enhanced microbial degradation by natural microorganisms has been observed in soil and sediment amended with organic matter under anaerobic (flooded) conditions. nih.gov Laboratory experiments have demonstrated dissipation half-lives of approximately 3 weeks in soil and 1 week in sediment containing technical this compound with an organic amendment. nih.gov Dissipation in these experiments was accompanied by an increase in early eluting gas chromatographic peaks and a decrease in later eluting peaks, indicative of dechlorination. nih.gov

Role of Anaerobic Conditions in Biochemical Transformation

Anaerobic conditions significantly enhance the biochemical transformation of this compound. wur.nlnih.gov Half-lives of 3 weeks and 6 weeks have been reported for this compound degradation in anaerobic soils. wur.nl For groundwater supplies, any significant residence time in poorly oxygenated or anaerobic subsoil vadose zones is expected to facilitate anaerobic biochemical degradation of this compound. cdc.gov

Anaerobic microbial degradation is considered the most likely degradation process for buried this compound waste in certain landfill sites, especially where the soil has been stabilized with cement, limiting oxygen exchange. epa.gov This process is primarily mediated by microbes living in the soil. epa.gov

Anaerobic degradation of this compound typically results in the production of intermediates, such as lower-chlorinated congeners. clu-in.org Further degradation of these intermediates can lead to the production of carbon dioxide, methane (B114726), water, inorganic chlorides, and cell mass. clu-in.org

Research using anaerobic and aerobic bioreactors in sequence with a mixed culture inoculum showed 87% degradation after 6 weeks and 98% degradation after 39 weeks, with the majority of degradation occurring under anaerobic conditions. cdc.gov

Congener-Specific Degradation and Environmental Weathering Profiles

This compound is a complex mixture of several hundred polychlorinated bicyclic terpene congeners. cdc.gov The transport and transformation of each component are influenced by its individual physical/chemical properties and degradation rates. cdc.gov The composition of technical this compound changes over time in the environment as congeners degrade at different rates, leading to what is commonly referred to as "weathered" this compound. cdc.govcdc.govnih.govnih.gov

Degradation primarily proceeds through dechlorination and dehydrochlorination, resulting in a shift in composition towards lower chlorinated homologs. cdc.govcdc.gov This mechanism produces lower weight products compared to technical this compound, some of which are relatively stable in the environment. cdc.gov

The identification and quantification of this compound in environmental samples are complicated by changes in the numbers and relative sizes of constituent peaks due to differing rates of degradation, sorption, and volatilization. nih.gov

Studies have shown that levels of hexachlorocamphenes and heptachlorobornanes were initially reduced under anaerobic conditions, but their levels increased again over longer cultivation periods, indicating complex transformation pathways. lu.se this compound isomers with higher chlorine substitution tend to degrade relatively faster, leading to an initial increase in the concentration of isomers with less chlorine substitution. lu.se

Certain this compound congeners are more persistent in the environment and in biological tissues. cdc.govnih.gov Congeners identified as Parlars p-26, p-50, and p-62 are reported to be persistent in fish, marine mammals, human serum, and breast milk. cdc.govcdc.govnih.gov These congeners often comprise a major part of the this compound residues found in aquatic biota. wur.nl Other congeners found in soil to a lesser extent after degradation include p26, p40, p41, p44, and p50. epa.gov

The major anaerobic microbial degradation products in soils or sediments are known to be Hx-Sed and Hp-Sed. epa.gov

Data on the degradation of this compound congeners highlights the differential persistence of these compounds in the environment:

| Congener Type | Degradation Rate | Environmental Conditions | Source |

| Nonachlorobornanes | Faster dechlorination during photolysis | Sunlight | wur.nl |

| Octachlorobornanes | Intermediate dechlorination during photolysis | Sunlight | wur.nl |

| Heptachlorobornanes | Slower dechlorination during photolysis | Sunlight | wur.nl |

| Congeners with higher chlorine | Degrade more rapidly under anaerobic conditions | Anaerobic | cdc.govlu.se |

| Congeners with less chlorine | Degrade less rapidly under anaerobic conditions | Anaerobic | lu.se |

| Parlar p-26, p-50, p-62 | Persistent | Various environmental | cdc.govcdc.govnih.gov |

| Hx-Sed, Hp-Sed | Major anaerobic degradation products | Anaerobic soil/sediment | epa.gov |

Anaerobic biotransformation studies using superreduced corrinoids like dicyanocobinamide have shown rapid transformation of this compound, including persistent metabolites like Hx-Sed. acs.org This suggests rapid, sequential dehalogenation and/or destruction of the C10-hydrocarbon backbone. acs.org

Bioaccumulation and Trophic Transfer Within Ecosystems

Bioaccumulation Potential in Aquatic Organisms

Aquatic organisms are particularly susceptible to toxaphene bioaccumulation due to its presence in water and sediment. Bioaccumulation in these organisms can occur through direct uptake from the water (bioconcentration) and through the consumption of contaminated food (biomagnification). wur.nl

Bioconcentration Factor (BCF) is a key metric used to assess the potential for chemicals to accumulate in organisms directly from water. It is typically calculated as the ratio of the chemical's concentration in the organism to its concentration in the surrounding water at equilibrium. wur.nl BCFs for this compound in aquatic organisms have been reported across a wide range, indicating a high potential for bioconcentration.

Reported BCF values for this compound in various aquatic species include:

Shrimp: 400-1200 wur.nl

Algae: 6920 wur.nl

Oyster: 8000 wur.nl

Aquatic snails: 9600 wur.nl

Fathead minnows: up to 69000 wur.nl

Channel catfish: up to 50000 wur.nl

Freshwater fish species: 10000-69000 wur.nl

Eastern oyster (edible tissue): averaged 13,350 epa.gov

Sheepshead minnows: mean BCF of 9,380 (juveniles), averaged 26,550 (first generation juveniles), 21,950 (second generation juveniles), 64,750 (adult females), and 70,140 (adult males) epa.gov

Longnose killifish (fry and juvenile): up to 33,300 and 60,000 respectively cdc.gov

Daphnia magna: 4,000 times the water concentration epa.gov

Gambusia affinis (fish): 4,247 cdc.gov

Table 1: Selected Bioconcentration Factors (BCFs) for this compound in Aquatic Organisms

| Organism | BCF Range / Value | Basis | Source |

| Shrimp | 400-1200 | Not Specified | wur.nl |

| Algae | 6920 | Not Specified | wur.nl |

| Oyster | 8000 | Not Specified | wur.nl |

| Aquatic Snails | 9600 | Not Specified | wur.nl |

| Fathead Minnow | Up to 69000 | Not Specified | wur.nl |

| Channel Catfish | Up to 50000 | Not Specified | wur.nl |

| Freshwater Fish | 10000-69000 | Not Specified | wur.nl |

| Eastern Oyster | 13350 (average) | Edible Tissue | epa.gov |

| Sheepshead Minnow | 9380 - 70140 | Whole Body | epa.gov |

| Longnose Killifish | 33300 - 60000 | Whole Body | cdc.gov |

| Daphnia magna | 4000 | Whole Body | epa.gov |

| Gambusia affinis | 4247 | Whole Body | cdc.gov |

This compound is characterized by its lipophilic nature, meaning it has a strong affinity for lipids (fats). epa.govpic.intccme.ca This property is a primary driver of its accumulation in the fatty tissues of aquatic organisms. epa.gov The log octanol-water partition coefficient (log Kow), a measure of a substance's hydrophobicity, for this compound ranges from 3.2 to 6.6, indicating its propensity to partition into organic phases like lipids rather than water. wur.nl

While this compound tends to accumulate in lipid-rich tissues, some research suggests that its distribution in fish tissues might be less directly correlated with lipid content compared to other highly persistent organochlorine pesticides like DDT and PCBs. ccme.ca This could potentially be related to this compound's relatively higher water solubility compared to these other compounds, which might influence its metabolic breakdown and distribution within tissues. ccme.ca Studies also suggest that lipid metabolism within organisms may play an important role in the tissue distribution of this compound. nih.gov

Bioconcentration Factors (BCFs) in Aqueous Systems

Trophic Biomagnification through Food Webs

Biomagnification is the process by which the concentration of a substance increases in organisms at successively higher levels of a food web. This compound's persistence and resistance to metabolism in many organisms lead to its biomagnification in aquatic ecosystems. cdc.govccme.canih.govresearchgate.net As organisms consume contaminated prey, they accumulate the this compound present in their diet, resulting in higher concentrations at each increasing trophic level. researchgate.net

While this compound biomagnifies, the extent can vary depending on the specific ecosystem and the ability of organisms at higher trophic levels to metabolize certain this compound congeners. cdc.govresearchgate.net

Trophic Magnification Factors (TMFs) or Biomagnification Factors (BMFs) are used to quantify the increase in contaminant concentration per trophic level. A TMF or BMF greater than 1 indicates biomagnification. plos.org Studies in various aquatic environments have reported significant biomagnification of this compound.

In the Great Lakes, biomagnification factors for this compound have been determined:

Lake Superior: 32.03 cdc.gov

Lake Huron: 24.33 cdc.gov

Lake Erie: 10.08 cdc.gov

Lake Ontario: 30.43 cdc.gov

A study in Lake Superior and Siskiwit Lake utilized stable nitrogen isotopes (δ¹⁵N) to determine trophic position and derive TMFs. usgs.govresearchgate.net TMFs greater than 1 were observed for most octa- and nonachlorobornanes in Lake Superior. usgs.govresearchgate.net Another study reported a trophic biomagnification factor of 4.7 for this compound from plankton to fish (deepwater sculpin). cdc.gov

Table 2: Selected Biomagnification Factors (BMFs) for Total this compound in the Great Lakes

| Lake | Biomagnification Factor (BMF) | Source |

| Lake Superior | 32.03 | cdc.gov |

| Lake Huron | 24.33 | cdc.gov |

| Lake Erie | 10.08 | cdc.gov |

| Lake Ontario | 30.43 | cdc.gov |

Understanding the structure and dynamics of food webs is crucial for assessing the transfer and biomagnification of contaminants like this compound. Stable isotope analysis, particularly of nitrogen (δ¹⁵N) and carbon (δ¹³C), is a valuable tool for characterizing trophic relationships and contaminant flow within ecosystems. plos.orgusgs.govresearchgate.netacs.orgoup.com

Nitrogen stable isotope ratios (δ¹⁵N) typically show a predictable enrichment with each increasing trophic level, making them a reliable proxy for an organism's trophic position. plos.orgusgs.govresearchgate.net By correlating contaminant concentrations with δ¹⁵N values, researchers can determine the extent of biomagnification within a food web. plos.orgusgs.govresearchgate.net

Carbon stable isotope ratios (δ¹³C) can provide information about the primary source of organic matter assimilated by organisms, helping to distinguish between benthic and pelagic food sources and understand how contaminants enter the food web. acs.org Studies utilizing δ¹³C have helped to identify the likely sources of this compound and other contaminants to aquatic food webs. acs.org

Research employing stable isotopes has confirmed the trophic transfer and biomagnification of this compound in various aquatic food webs, including the Great Lakes and Arctic lakes. usgs.govresearchgate.net These studies demonstrate that contaminant concentrations are significantly related to trophic position as determined by δ¹⁵N. researchgate.net

This compound is not a single compound but a complex mixture of hundreds of polychlorinated bornane congeners. wur.nlcdc.govresearchgate.net The environmental behavior, including bioaccumulation and biomagnification, can vary significantly among these individual congeners due to differences in their physical-chemical properties and susceptibility to metabolic degradation by organisms. wur.nlresearchgate.net

Congener-specific analysis has revealed that the composition of this compound residues in biota can differ considerably from the technical mixture originally released into the environment. wur.nlresearchgate.net This is a result of differential rates of degradation, volatilization, and metabolism of individual congeners within the environment and by organisms. wur.nlresearchgate.net

Certain congeners are more persistent and bioaccumulative than others. For example, Parlar numbers 26, 50, and 62 are often found as major components of this compound residues in aquatic biota and are considered indicator congeners. wur.nlcdc.govresearchgate.netnammco.no Studies have shown congener-specific biomagnification patterns, with some congeners exhibiting higher magnification factors than others. researchgate.netresearchgate.netnammco.no

Organisms at higher trophic levels, particularly mammals and some fish, can metabolize many this compound components, leading to the selective accumulation of the more recalcitrant congeners in their tissues. cdc.govresearchgate.net This differential metabolism influences the specific congener profile observed at different levels of the food web and contributes to congener-specific biomagnification. cdc.govresearchgate.net

Food Web Dynamics and Stable Isotope Analysis in Contaminant Transfer Studies

Interspecies and Intraspecies Variability in Bioaccumulation and Elimination

Studies have indicated significant interspecies differences in the ability of organisms to eliminate this compound cdc.govnih.govcdc.gov. There may also be intraspecies differences in the ability to eliminate different this compound congeners cdc.govnih.govcdc.gov. The rate at which accumulation occurs in an organism depends not only on the availability of the pollutant but also on a range of biological, chemical, and environmental factors, including the organism's lipid content, size, growth rate, gender, diet, and metabolic capabilities epa.govwur.nl. Metabolism generally tends to reduce the potential for bioaccumulation, but differences among species in metabolic rates should be considered pops.int. Metabolites may also accumulate, and the potential for bioaccumulation should consider the accumulation of both the parent compound and relevant metabolites pops.int.

Regional and Ecosystem-Specific Accumulation Trends

This compound contamination can be a more serious problem on a regional basis than national averages might suggest cdc.gov. Higher tissue residue levels have been found in fish taken from the Great Lakes, for example cdc.gov. Atmospheric transport is a major source of persistent organic pollutant inputs to regions in the upper latitudes, far removed from areas of heavy use oup.comcdc.govcollectionscanada.ca.

The Arctic ecosystem, despite its remote location, has been extensively contaminated by atmospheric transport of organochlorine compounds like this compound rcaanc-cirnac.gc.cacdc.govcollectionscanada.ca. This compound is carried to the North from other parts of the world in air currents rcaanc-cirnac.gc.capublications.gc.ca. It has been consistently detected in air samples from the high Arctic oup.com. This compound has been found in high concentrations in shellfish, algae, fish, and marine mammals in the Arctic rcaanc-cirnac.gc.capublications.gc.ca. The greatest concentration of this compound in the northern environment is often found in the tissues of marine mammals such as whales and seals rcaanc-cirnac.gc.capublications.gc.ca. Levels may be higher in predatory mammals that primarily consume fish because this compound accumulates in fatty tissues rcaanc-cirnac.gc.capublications.gc.ca. Studies have shown high concentrations of this compound in fish from some Yukon lakes, with predatory species like lake trout and burbot being particularly affected rcaanc-cirnac.gc.capublications.gc.ca. While levels in some Yukon freshwater fish species have since decreased and are below Health Canada guidelines, this decrease in one lake is believed to be associated with a change in the diet of predatory fish as the lake recovered from commercial fishing rcaanc-cirnac.gc.capublications.gc.ca.

This compound contamination in the North American Great Lakes is a significant concern oup.com. Despite relatively small usage within the Great Lakes watershed, surprisingly high concentrations are found, particularly in Lake Superior, which is remote from areas where it was heavily used oup.comgreatlakesecho.org. Atmospheric deposition, with transport from cotton-growing regions in the southern United States, is believed to play a significant role in the contamination of Lake Superior oup.comgreatlakesecho.org. Approximately 70% of total this compound deposition from the atmosphere to the Great Lakes is attributed to sources outside the basin oup.com. Lake Superior often has the highest concentrations of certain compounds, including this compound, which accumulate in its cold, deep waters and are slow to disappear due to persistence and long water residence time stateofgreatlakes.net.

This compound appears to be biomagnified in aquatic food chains in the Great Lakes cdc.govnih.govcdc.gov. Biomagnification factors for this compound have been determined for different Great Lakes, including Lake Superior, Lake Huron, Lake Erie, and Lake Ontario cdc.gov. For example, one study reported trophic biomagnification of this compound in Lake Michigan, with concentrations increasing from plankton to fish (deepwater sculpin) by an average factor of 4.7 cdc.govnih.gov. While this compound biomagnifies, it may not do so to the same extent as other chlorinated insecticides like DDT or PCBs in all cases cdc.govnih.govcdc.gov. PCB burdens were found to be greater than this compound burdens for most Great Lakes fish species in one study, with the exception of deepwater sculpin cdc.govnih.govcdc.gov.

Concentrations of this compound in the Great Lakes fish have shown declining trends stateofgreatlakes.networdpress.com. For instance, this compound levels in lake trout from Lake Superior showed a significant decrease between 1990 and 2009 wordpress.com. However, it may take decades for Lake Superior lake trout tissue concentrations to decline to levels observed in the other Great Lakes stateofgreatlakes.net. In the contiguous United States, where this compound was once heavily used, the incidence of this compound residues in freshwater fish appears to be declining cdc.gov.

Bioconcentration factors (BCFs) for this compound in various aquatic organisms have been experimentally determined, showing a wide range cdc.govnih.gov. For example, BCFs up to 60,000 have been reported for juvenile longnose killfish cdc.govnih.gov. Oysters exposed to this compound also accumulated the compound in their tissues cdc.govnih.gov. This compound has been detected in the tissues of aquatic organisms in numerous field studies nih.gov.

Data Table: this compound Biomagnification in a Lake Michigan Food Web (Example)

| Trophic Level | Mean this compound Concentration (ppm) | Biomagnification Factor (relative to Plankton) |

| Plankton | 0.55 cdc.govnih.gov | 1.0 |

| Deepwater Sculpin | 2.57 cdc.govnih.gov | 4.7 cdc.govnih.gov |

Note: This table is based on data from a specific study in Lake Michigan and illustrates the concept of biomagnification.

Data Table: Experimental Bioconcentration Factors (BCFs) for this compound

| Organism | BCF Range or Value | Reference |

| Longnose Killfish | 4,200 - 60,000 | cdc.govnih.gov |

| Oysters | Up to 23 ppm | cdc.govnih.gov |

| Algae | 6,902 | nih.gov |

| Snails | 9,600 | nih.gov |

| Mosquitoes | 890 | nih.gov |

| Fish (Gambusia affinis) | 4,247 | nih.gov |

Note: BCFs can vary depending on exposure duration, organism age, and specific experimental conditions.

Ecotoxicological Impact Assessments

Effects on Aquatic Biota

Toxaphene exhibits high toxicity to a wide range of aquatic organisms, including fish, crustaceans, molluscs, algae, and benthic insect larvae in freshwater environments. In marine settings, it has been found to be very toxic to molluscs, fish, and benthic crustaceans. wur.nl Acute as well as chronic toxicity is high to all tested organisms. wur.nl

Fish Sensitivity and Responses

Fish are among the most sensitive taxonomic groups to this compound. wur.nl The major toxic effect observed in fish is on the nervous system, leading to hyperactivity, muscular spasms, and loss of equilibrium. rcaanc-cirnac.gc.capublications.gc.ca this compound is highly toxic to fish, with 96-hour LC50 values typically ranging from 1 to 20 µg/l. pic.int

Studies have shown that this compound can accumulate readily in aquatic organisms, with bioconcentration factors (BCFs) for fish varying significantly, from 3100 to 33300. pic.int This bioaccumulation can lead to higher concentrations in the fatty tissues of predatory fish species. rcaanc-cirnac.gc.capublications.gc.ca For instance, high concentrations of this compound were found in the tissues of predatory fish like lake trout and burbot in some Yukon lakes in the early 1990s. rcaanc-cirnac.gc.capublications.gc.ca

Research has also indicated that marine fish may be generally more sensitive to acute this compound exposure than freshwater fish, although this difference is not always consistently observed across studies. wur.nl Chronic studies with freshwater and marine fish are considered important to determine toxicological endpoints for this compound in these groups. wur.nl

Data on acute toxicity to various fish species are available, showing a range of sensitivities. Except for resistant species tested at concentrations exceeding this compound's water solubility, acute values for most species fall between 0.53 and 31.32 µg/L. epa.gov

Crustacean and Mollusc Responses

Crustaceans and molluscs are also highly sensitive to this compound, appearing to be among the most sensitive taxonomic groups in aquatic environments alongside fish. wur.nl this compound is highly toxic to aquatic invertebrates. pic.int

Acute toxicity values for crustaceans can be similar to those for fish. For example, acute values for larval stages of the drift line crab, Sesarma cinereum, were 0.5542 and 0.5298 µg/L, respectively, which are similar to the acute value for the pinfish. epa.gov Acute values for adult blue crabs, Callinectes sapidus, showed slight decreases in toxicity with increasing salinity. epa.gov

Chronic toxicity data for crustaceans are limited but available for some species. wur.nl For instance, in a life-cycle test with a mysid, no adverse effects on survival, growth, or reproduction were detected at the highest tested concentration of 1,585 µg/L. epa.gov However, freshwater acute-chronic ratios for invertebrates can be high, ranging from 28 to 196 for the species studied alongside fish. epa.gov

Molluscs are also very toxicologically sensitive to this compound in both freshwater and marine environments. wur.nl Oysters (Crassostrea virginica) exposed to 1 ppb this compound accumulated up to 23 ppm in their tissue after 24 weeks of exposure. cdc.gov Tissue concentrations decreased to non-detectable levels after a 12-week depuration period. cdc.gov Acute toxicity has been reported for species like the clam, Rangia cuneata, with a 48-hour LC50 of 31.32 µg/L for adults. epa.gov

Algal and Microbial Community Impacts

This compound is very toxic to algae in freshwater environments. wur.nl Unicellular algae are important primary producers and form a crucial base for aquatic food chains. epa.gov Studies have shown that this compound can be sorbed by algae. epa.gov Uptake factors for this compound by algae like Chlorella pyrenoidosa have been reported. cdc.gov While some studies on green algae showed no degradation of this compound after 24 hours of incubation, bioaccumulation potential has been demonstrated. cdc.govepa.gov

Toxicity tests with freshwater green algae have shown effects at this compound concentrations ranging from 100 to 1,000 µg/L. epa.gov These species appear less sensitive than most aquatic animals, suggesting that criteria protecting animals may also protect freshwater plants. epa.gov However, some saltwater phytoplankton species, such as Monochrysis lutheri, have shown high sensitivity, with growth prevented at 0.15 µg/L and a 22% growth reduction at 0.015 µg/L. epa.gov

Pesticide exposure, including insecticides like this compound, can indirectly impact algal communities by reducing populations of grazing arthropods, which can lead to increased growth of producers such as algae and periphyton. nih.gov This alteration in community structure can have cascading effects throughout the aquatic food web. beyondpesticides.org

The impact of this compound on aquatic microbial communities is less extensively documented compared to its effects on larger aquatic organisms. However, microorganisms play vital roles in nutrient cycling and decomposition in aquatic ecosystems. While some studies indicate that biodegradation of this compound in surface water is not significant, microorganisms can sorb this compound. pic.intcdc.govepa.gov Uptake factors for various bacteria and fungi have been reported. cdc.gov Indirect effects on microbial communities can occur due to the decomposition of organisms killed by this compound. nih.gov

Effects on Terrestrial and Soil Organisms

This compound's persistence in soil, with half-lives reported to vary from 70 days to 12 years depending on soil type and conditions, poses long-term risks to terrestrial and soil organisms. publications.gc.cawho.int this compound binds strongly to soils and is very resistant to degradation, although biodegradation can be enhanced under flooded or anaerobic conditions. pic.intwho.int

Soil Invertebrate Responses and Community Dynamics

Knowledge regarding the toxicity of this compound to soil organisms is limited, but studies have investigated its effects on various soil invertebrates. nih.govresearchgate.net Among the tested organisms, the collembolan Folsomia candida was found to be the most sensitive. nih.govresearchgate.net The 50% effect concentration (EC50) for reproduction output in F. candida was determined to be 3.6 mg/kg, while the 50% lethal concentration (LC50) for survival was 10.4 mg/kg. nih.govresearchgate.net

Other soil invertebrates, such as Eisenia fetida, Enchytraeus albidus, Enchytraeus crypticus, and Caenorhabditis elegans, showed significantly lower sensitivity, with effective concentrations in the tens or hundreds of mg/kg. nih.govresearchgate.net While one study indicated that E. crypticus was not affected by this compound even at a high concentration of 1000 mg/kg, this contrasts with the general finding of lower sensitivity compared to F. candida. researchgate.net

The toxicity data for soil organisms, when recalculated to soil pore-water concentrations, showed good agreement with available data reported for aquatic toxicity. nih.govresearchgate.net This suggests that exposure via pore water is a significant route of uptake for soil invertebrates.

Since this compound residues have been found in soils at various sites globally at concentrations comparable to those found to be effective in toxicity tests, it is suggested that this compound may negatively affect soil communities at these locations. nih.govresearchgate.net The impact on soil invertebrate community dynamics can involve reductions in sensitive species and potential shifts towards more tolerant species, although specific detailed studies on long-term community alterations due to this compound were not extensively found in the search results.

Soil Microbial Activity and Ecosystem Processes

While this compound is very resistant to degradation in soil, particularly under aerobic conditions, some biodegradation can occur, enhanced under anaerobic or flooded conditions. pic.intwho.int Studies have investigated the effects of this compound on soil microorganisms, including bacteria and fungi. epa.govnih.govresearchgate.netmuni.cz

Avian and Wildlife Ecotoxicity

This compound poses a potential toxic threat to wild birds and mammals under certain conditions pic.intwur.nl. It has been shown to be moderately to slightly toxic to birds, with oral LD50 values varying by species wur.nl. Chronic oral exposure in mammals has resulted in effects on various organs and systems, including the central nervous system and immune system wikipedia.orgwur.nl.

Exposure and Residue Levels in Wild Populations

Due to its persistence and bioaccumulative nature, this compound residues are found in wild populations, particularly in those consuming contaminated aquatic biota pic.intwur.nlcdc.gov. Studies have reported biomagnification of this compound in food webs, with higher concentrations observed in tertiary consumers like carnivorous birds and mammals cdc.gov. For example, this compound residues were detected in insectivorous birds (Petrochelidon spp.) from the Rio Grande, Texas, with concentrations reaching hundreds of parts per billion in their livers . Estimated total this compound concentrations in these birds ranged from 12 to 260 ng/g wet weight . Specific congeners, such as 2,2,5-endo,6-exo,8,8,9,10-octachlorobornane (P-42a), have been identified as major residue components in avian tissues .

Biomagnification factors for this compound have been determined in various aquatic food webs. In the Great Lakes, biomagnification factors ranged from 10.08 in Lake Erie to 32.03 in Lake Superior cdc.gov.

| Location | Organism Type | Tissue Residue Levels (approximate range) | Biomagnification Factor | Source |

| Rio Grande, Texas | Insectivorous Birds | 12 - 260 ng/g wet weight (liver) | Not specified | |

| Great Lakes | Aquatic Food Web | Not specified | 10.08 - 32.03 | cdc.gov |

| Northeastern Louisiana Oxbow Lakes | Fish, Birds, Amphibians, Reptiles | Highest in carnivores, lowest in herbivores | Biomagnification reported | cdc.gov |

Sub-lethal Behavioral and Physiological Alterations

Even at concentrations below lethal levels, this compound can induce subtle but damaging sub-lethal effects in wildlife usda.gov. In birds, dietary exposure to this compound has been shown to reduce egg laying and hatchability pic.intwur.nl. For instance, female ring-necked pheasants exposed to 300 mg this compound/kg in their diet experienced reductions in egg laying and hatchability wur.nl. Concentrations as low as 10 ppm in feed have been considered a Lowest Observed Effect Concentration (LOEC) for long-term exposure in some bird species, affecting egg-laying and hatching pic.intwur.nl.

In aquatic invertebrates, chronic exposure to this compound at concentrations well below acute toxicity levels can reduce growth and inhibit reproduction epa.gov. Studies on Daphnia magna have shown that this compound exposure can alter male production in acute assays nih.gov. Chronic exposure to this compound concentrations as low as 0.12 µg/L significantly reduced the production of young in Daphnia magna epa.gov. Growth of scuds (Gammarus pseudolimnaeus) was significantly decreased at this compound concentrations of 0.25 µg/L and higher after 30 days of exposure epa.gov.

| Species | Effect | Concentration/Dose | Source |

| Ring-necked Pheasant | Reduced egg laying and hatchability | 300 mg/kg in diet | wur.nl |

| Chicken | Increased mortality | 100 mg/kg in feed | pic.int |

| Bird species (general) | Reduced egg laying and hatching (LOEC) | 10 ppm in diet | wur.nl |

| Daphnia magna | Altered male production (acute exposure) | Not specified (acute) | nih.gov |

| Daphnia magna | Reduced production of young (chronic exposure) | ≥ 0.12 µg/L | epa.gov |

| Gammarus pseudolimnaeus (Scud) | Decreased growth (chronic exposure) | ≥ 0.25 µg/L | epa.gov |

Mechanisms of Ecotoxicity at Cellular and Organismal Levels

This compound's toxicity stems from its interference with various physiological and biochemical processes in exposed organisms ucanr.edu.

Neurotoxicity in Non-human Species

This compound is known to stimulate the central nervous system in animals wikipedia.orgcdc.gov. It can induce neurotoxic effects manifested as seizures and other functional, biochemical, and morphological alterations nih.gov. In laboratory animals, convulsions and sedation have been observed following this compound exposure nih.gov. Dogs appear to be particularly sensitive to the neurological effects, with convulsions elicited at oral doses as low as 10 mg/kg/day cdc.govcdc.gov. The mechanism involves the antagonism of neurons, leading to hyperpolarization and increased neuronal activity wikipedia.org.

Hepatic and Renal System Impacts in Experimental Animals

Studies in experimental animals have demonstrated that this compound can adversely affect the liver and kidneys wikipedia.orgnih.govcdc.govcdc.gov. Oral administration of this compound has been shown to increase liver weight and induce hepatic microsomal enzyme activity in rats and mice nih.govcdc.govnih.gov. Morphological and degenerative changes in the liver have been observed in dogs, rats, and mice following repeated oral exposure, with nuclear changes in hepatocytes noted at doses as low as 1.8 mg/kg/day in rats cdc.gov.

Renal toxicity has also been reported. Renal tubular injury was observed in rats receiving this compound at 8.6 mg/kg/day for 13 weeks cdc.gov. Dose-dependent histological changes have been seen in the kidneys of rats wur.nlnih.gov.

| Species | Organ | Effect | Dose/Concentration (approximate) | Source |

| Rat, Mouse | Liver | Increased liver weight, induced microsomal enzyme activity | Varied | nih.govcdc.govnih.gov |

| Dog, Rat, Mouse | Liver | Morphological/degenerative changes, nuclear changes in hepatocytes | ≥ 1.8 mg/kg/day (rat) | cdc.gov |

| Rat | Kidney | Renal tubular injury | 8.6 mg/kg/day | cdc.gov |

| Rat | Kidney | Dose-dependent histological changes | Varied | wur.nlnih.gov |

Endocrine Disrupting Potential in Vitro (non-human systems)

This compound has been identified as a potential endocrine-disrupting chemical wur.nlnih.govwho.int. While the evidence for endocrine effects in vivo in wildlife is considered sufficient who.int, studies have explored its potential in vitro. Weak estrogenic effects of this compound in vitro have been reported wur.nl. Endocrine-disrupting chemicals can interfere with hormone biosynthesis, metabolism, or action, affecting various physiological systems controlled by hormones, which are highly conserved in wildlife and humans nih.govwho.int. The mechanisms can involve interactions with nuclear receptors (such as estrogen receptors), steroidogenic enzymes, and neurotransmitter systems nih.gov.

Genotoxicity and Mutagenicity Studies in Non-human Models